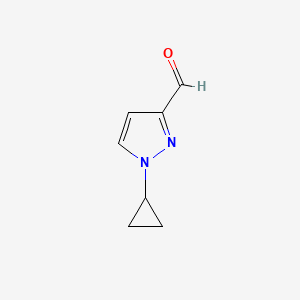

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMRKVYWLFPKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823349-88-7 | |

| Record name | 1-cyclopropyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde: A Versatile Scaffold for Modern Chemistry

Introduction

In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic versatility have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable derivative: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7).

The strategic incorporation of a cyclopropyl group at the N1 position and a reactive carbaldehyde at the C3 position creates a molecule of significant interest. The cyclopropyl moiety is known to enhance metabolic stability and modulate lipophilicity, crucial parameters in drug design.[3] The aldehyde function, a versatile chemical handle, opens the door to a vast array of subsequent chemical transformations.[4][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing core chemical data, proven synthetic insights, and a discussion of its potential applications.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is the foundation of its effective use. The key characteristics of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde are summarized below.

Properties and Specifications

| Property | Value | Source |

| CAS Number | 1823349-88-7 | [6][7] |

| Molecular Formula | C₇H₈N₂O | [7] |

| Molecular Weight | 136.15 g/mol | [7] |

| Appearance | Colorless to pale-yellow liquid | [6] |

| Purity | Typically ≥98% | [6] |

| InChI Key | YAMRKVYWLFPKCR-UHFFFAOYSA-N | [6] |

| Canonical SMILES | O=CC1=CN(N=C1)C2CC2 | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [6] |

Safety and Handling

Safe handling is paramount in any laboratory setting. The compound is classified with the GHS07 pictogram, indicating it is a health hazard.[6]

| Hazard | GHS Statement | Precautionary Codes |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

General Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazole carbaldehydes is a well-established area of heterocyclic chemistry. The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich systems and is particularly effective for constructing pyrazole-carbaldehyde scaffolds from suitable hydrazone precursors.[2][8][9][10][11]

Proposed Synthetic Workflow: Vilsmeier-Haack Cyclization

A logical and field-proven approach to 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde involves a two-step sequence starting from readily available materials.

Step 1: Hydrazone Formation. The synthesis begins with the condensation of cyclopropylhydrazine with a suitable 3-carbon α,β-unsaturated aldehyde or ketone, such as acrolein or a protected equivalent. This reaction forms the key hydrazone intermediate.

Step 2: Vilsmeier-Haack Formylation and Cyclization. The hydrazone is then treated with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This powerful electrophilic reagent drives both the cyclization to form the pyrazole ring and the formylation at the C3 position in a single, efficient pot reaction.

Caption: A plausible two-step synthesis via hydrazone formation and Vilsmeier-Haack cyclization.

Causality Behind the Method: The Vilsmeier-Haack reaction is chosen for its reliability and efficiency in synthesizing pyrazole-4-carbaldehydes from hydrazones.[11] The electron-rich nature of the hydrazone intermediate makes it susceptible to electrophilic attack by the Vilsmeier reagent, initiating an intramolecular cyclization cascade that results in the stable, aromatic pyrazole ring with the desired aldehyde functionality.

Reactivity and Synthetic Utility

The true value of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde lies in the reactivity of its aldehyde group. This functional group serves as a versatile anchor for a multitude of synthetic transformations, enabling the construction of diverse molecular libraries for screening and optimization.

Core Reactions of the Aldehyde Moiety

The aldehyde can be readily transformed into a wide range of other functional groups, making it an invaluable intermediate.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms.

-

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This allows for subsequent amide bond formation.

-

Condensation: Reaction with primary amines to form stable imines (Schiff bases), which can be further modified or used as ligands.[4]

-

Wittig Olefination: Reaction with phosphorus ylides to form vinyl-substituted pyrazoles, extending the carbon chain and introducing new reactive sites.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl carbon to generate secondary alcohols, providing a route to chiral centers and further functionalization.

Caption: The aldehyde group as a gateway to diverse pyrazole derivatives.

Applications in Research and Development

The pyrazole scaffold is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its therapeutic relevance.[2][12] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a strategic building block for accessing novel chemical matter within this privileged class. Its utility is evident in:

-

Structure-Activity Relationship (SAR) Studies: The ease of modifying the aldehyde group allows for the rapid generation of analog libraries to probe the chemical space around a biological target.

-

Fragment-Based Drug Discovery (FBDD): The core molecule can serve as a starting fragment, which can be elaborated into more potent leads by growing vectors off the aldehyde position.

-

Agrochemicals: The pyrazole core is also prevalent in modern pesticides and herbicides; this compound serves as a valuable intermediate for the synthesis of new agrochemical candidates.[5]

Conclusion

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is more than just a chemical intermediate; it is a potent tool for innovation. The combination of a metabolically robust cyclopropyl group, a biologically proven pyrazole core, and a synthetically versatile aldehyde handle makes it a high-value scaffold for researchers in medicinal chemistry, agrochemistry, and materials science. Its well-defined reactivity and straightforward synthesis provide a reliable platform for the development of next-generation molecules with tailored functions and properties. This guide provides the foundational knowledge required to leverage this compound's full potential in pioneering research endeavors.

References

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- ResearchGate. (2016). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- PubMed Central (PMC). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.

- Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7.

- eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

- ACS Publications. Spirocyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (3 + 2) Cycloadditions of Spirocyclopropylpyrazolones.

- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Recent advances in the synthesis of new pyrazole deriv

- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.

- Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7.

- Benchchem. 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | 1546800-67-2.

- Chem-Impex. 1H-Pyrazole-3-carbaldehyde.

- Semantic Scholar. (n.d.).

- MDPI. (2018).

- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

Sources

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-cyclopentyl-1H-pyrazole-3-carbaldehyde | 1546800-67-2 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]

- 7. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. sciensage.info [sciensage.info]

Technical Master Guide: 1-Cyclopropyl-1H-pyrazole-3-carboxaldehyde

Executive Summary: The "Linchpin" Scaffold

1-Cyclopropyl-1H-pyrazole-3-carboxaldehyde (CAS: 1823349-88-7 ) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Its structural significance lies in the unique combination of the pyrazole core —a privileged scaffold in kinase inhibition—and the N-cyclopropyl group , a potent bioisostere that modulates lipophilicity and metabolic stability without the steric bulk of an isopropyl group or the metabolic liability of an ethyl group.

This guide provides a definitive technical analysis of its chemical architecture, validated synthetic protocols, and strategic applications in drug discovery, specifically targeting JAK/STAT pathway modulators and CB1 receptor antagonists.

Chemical Profile & Physicochemical Properties[1][2][3]

The physicochemical profile of this aldehyde dictates its utility as a fragment in Fragment-Based Drug Discovery (FBDD).

| Property | Specification |

| IUPAC Name | 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde |

| CAS Number | 1823349-88-7 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Physical State | Pale yellow to colorless liquid |

| Boiling Point (Pred.) | 260°C ± 30°C at 760 mmHg |

| Density (Pred.) | 1.2 ± 0.1 g/cm³ |

| LogP (Predicted) | ~1.2 (Optimal for CNS penetration and oral bioavailability) |

| Topological Polar Surface Area (TPSA) | 34.9 Ų |

| H-Bond Donors/Acceptors | 0 / 3 |

Synthetic Architecture: Validated Protocols

The synthesis of N-cyclopropyl pyrazoles is non-trivial due to the poor nucleophilicity of the pyrazole nitrogen towards cyclopropyl halides. The most robust, field-proven route utilizes Chan-Lam oxidative cross-coupling , avoiding the harsh conditions of N-alkylation with cyclopropyl halides.

Primary Synthetic Route: Chan-Lam Coupling Sequence

This route ensures high regioselectivity for the N1-position and avoids the formation of the thermodynamic N-alkylated impurities common in direct alkylation.

Step 1: Chan-Lam Coupling (N-Cyclopropylation)

-

Reagents: Ethyl 1H-pyrazole-3-carboxylate, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃.

-

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).

-

Conditions: Aerobic atmosphere (1 atm air or O₂ balloon), 70°C, 16-24 h.

-

Mechanism: Oxidative copper(II) catalysis facilitates the C-N bond formation via a Cu(III) intermediate.

Step 2: Reductive Transformation

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.

-

Solvent: Anhydrous THF, 0°C to RT.

-

Product: 1-Cyclopropyl-1H-pyrazol-3-ylmethanol.

Step 3: Selective Oxidation

-

Reagents: MnO₂ (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).

-

Solvent: Dichloromethane (DCM).

-

Outcome: Quantitative conversion to the target aldehyde without over-oxidation to the carboxylic acid.

Visualization of Synthetic Pathway

Caption: Step-wise synthesis of 1-Cyclopropyl-1H-pyrazole-3-carboxaldehyde via Copper-catalyzed oxidative coupling.

Experimental Protocol: Bench-Ready Method

Note: This protocol is adapted from standard Chan-Lam procedures for pyrazoles.

Objective: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (Intermediate 1).

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol), Cyclopropylboronic acid (2.0 equiv, 20 mmol), Cu(OAc)₂ (1.0 equiv, 10 mmol), and 2,2'-Bipyridine (1.0 equiv, 10 mmol).

-

Solvent: Add 1,2-Dichloroethane (DCE) (50 mL).

-

Base: Add Na₂CO₃ (2.0 equiv) to the suspension.

-

Reaction: Heat the mixture to 70°C under an air atmosphere (open reflux condenser or O₂ balloon). Stir vigorously for 24 hours.

-

Workup: Cool to room temperature. Filter the slurry through a pad of Celite® to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the N-cyclopropyl ester.

Reactivity & Applications in Drug Discovery

The C3-aldehyde is a versatile electrophile. Its position allows for the construction of "hinge-binding" motifs in kinase inhibitors.

Reactivity Profile

The aldehyde serves as a divergence point for three major reaction classes:

-

Reductive Amination: Access to secondary amines (common in GPCR ligands).

-

Olefination (Wittig/HWE): Extension of the carbon chain (e.g., acrylamides for covalent inhibitors).

-

Heterocyclization: Formation of fused systems or bi-aryl motifs.

Strategic Application: Kinase Inhibition

The 1-cyclopropyl-pyrazole motif mimics the steric and electronic properties of phenyl and isopropyl groups found in drugs like Ruxolitinib (JAK inhibitor).

-

Advantage: The cyclopropyl group restricts rotation, reducing the entropic penalty of binding, while the pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region.

Caption: Divergent synthesis pathways from the aldehyde core to bioactive pharmacophores.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

-

Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Product Page. Retrieved from

-

PubChem. Compound Summary for CAS 1823349-88-7. Retrieved from

- Qiao, J. X., et al. (2009). "Copper-Promoted N-Cyclopropylation of Nitrogen-Containing Heterocycles with Cyclopropylboronic Acid." Organic Letters, 11(20), 4660–4663.

-

Vilapara, K. V., et al. (2019). "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature." Asian Journal of Chemistry. Retrieved from

-

Abdel-Wahab, B. F., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc. Retrieved from

Technical Guide: Cheminformatics and Synthetic Utility of 1-Cyclopropylpyrazole-3-carbaldehyde

Executive Summary

1-Cyclopropylpyrazole-3-carbaldehyde (CAS: 1823349-88-7) is a critical heterocyclic building block in modern medicinal chemistry. Its structural significance lies in the combination of the pyrazole core —a privileged scaffold in kinase inhibitors (e.g., JAK, Aurora)—and the cyclopropyl group , which offers unique metabolic stability and conformational rigidity compared to standard alkyl chains.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and downstream utility in drug discovery workflows.

Physicochemical Profile

The following data constitutes the definitive identity of the molecule. Researchers should verify these parameters upon receipt of commercial samples or following in-house synthesis.

Core Identity Matrix

| Parameter | Value | Technical Note |

| Chemical Name | 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | IUPAC nomenclature |

| CAS Number | 1823349-88-7 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 136.15 g/mol | Monoisotopic Mass: 136.06 g/mol |

| SMILES | O=CC1=NN(C2CC2)C=C1 | Useful for cheminformatics |

| Appearance | Pale yellow to colorless liquid | Oxidizes to acid upon prolonged air exposure |

| Solubility | DMSO, Methanol, DCM, EtOAc | Sparingly soluble in water |

Calculated Properties (In Silico)

-

LogP (Predicted): ~0.8 – 1.2 (Lipophilic, suitable for CNS penetration models)

-

TPSA: ~30 Ų (High membrane permeability potential)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (N2 of pyrazole, Carbonyl O)

Structural Analysis & Significance[4]

The Cyclopropyl Advantage

In drug design, replacing an isopropyl or ethyl group with a cyclopropyl moiety (a "bioisostere") often improves the pharmacokinetic profile. The cyclopropyl group:

-

Increases Metabolic Stability: The

-like character of the C-H bonds in the cyclopropane ring makes them resistant to Cytochrome P450 oxidation compared to standard alkyl chains. -

Induces Rigidity: It locks the conformation of the N-substituent, potentially improving binding affinity to target protein pockets (entropy reduction).

The Aldehyde Warhead

The C3-aldehyde serves as a versatile "handle" for divergent synthesis. It is most commonly engaged in reductive amination to generate secondary amines (a common motif in GPCR ligands) or Wittig/Horner-Wadsworth-Emmons reactions to extend the carbon skeleton.

Synthetic Pathways

Synthesizing N-cyclopropylazoles is non-trivial because cyclopropyl halides are unreactive toward

Two robust pathways are recommended: Chan-Lam Coupling (Modern) and De Novo Cyclization (Classical).

Pathway A: Chan-Lam Coupling (Recommended)

This method utilizes copper catalysis to couple the pyrazole nitrogen with a cyclopropylboronic acid. It is preferred for its mild conditions and high regioselectivity.

Reagents:

-

Substrate: 1H-Pyrazole-3-carbaldehyde (or protected acetal)

-

Coupling Partner: Cyclopropylboronic acid

-

Catalyst:

(Copper(II) acetate) -

Ligand: 2,2'-Bipyridine (bipy)

-

Base:

or Pyridine -

Solvent: 1,2-Dichloroethane (DCE) or Toluene, 70°C, Open Air (Oxidative coupling).

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle where the boronic acid undergoes transmetallation, followed by reductive elimination to form the C-N bond.

Pathway B: De Novo Cyclization

This route builds the pyrazole ring from acyclic precursors.

Reagents:

-

Cyclopropylhydrazine hydrochloride[1]

-

1,1,3,3-Tetramethoxypropane (or 3-dimethylaminoacrolein derivative)

Workflow Visualization (DOT):

Caption: Comparative synthetic workflows. Method A is preferred for late-stage diversification; Method B is scalable for bulk manufacturing.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

- 9.95 ppm (s, 1H): The aldehyde proton. Distinctive singlet downfield. Validation: If this peak is split or absent, the aldehyde has oxidized to carboxylic acid or reduced to alcohol.

- 7.5 - 7.6 ppm (d, 1H): Pyrazole C5-H.

- 6.8 - 6.9 ppm (d, 1H): Pyrazole C4-H.

- 3.6 - 3.7 ppm (m, 1H): Cyclopropyl CH (methine) attached to Nitrogen.

-

1.0 - 1.2 ppm (m, 4H): Cyclopropyl

Mass Spectrometry (LC-MS)

-

Method: ESI (Positive Mode)

-

Expected Ion:

-

Fragment: Loss of cyclopropyl or CO is common in fragmentation patterns.

Application: Reductive Amination Protocol

The primary utility of this compound is introducing the cyclopropyl-pyrazole motif into amine-bearing scaffolds.

Standard Operating Procedure (SOP):

-

Activation: Dissolve 1-cyclopropylpyrazole-3-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Imine Formation: Add catalytic Acetic Acid (AcOH, 1-2 drops). Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 eq) in one portion.-

Why STAB? It is milder than

and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.

-

-

Quench: After 4-16 hours, quench with saturated

. -

Extraction: Extract with DCM, dry over

.

Decision Logic for Utility:

Caption: Decision matrix for chemical derivatization based on the desired pharmacophore linker.

References

-

Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Product Sheet. Accessed Oct 2023. Link

-

PubChem. Compound Summary: 1-Cyclopropylpyrazole-3-carbaldehyde. National Library of Medicine. Link

-

Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. (Foundational reference for Chan-Lam coupling mechanism used in synthesis). Link

-

ChemScene. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde MSDS and Properties.Link

Sources

Technical Whitepaper: Physical & Chemical Characterization of 1-Cyclopropyl-3-formylpyrazole

Executive Summary

1-Cyclopropyl-3-formylpyrazole (CAS: 1823349-88-7) is a specialized heterocyclic building block increasingly utilized in the synthesis of high-value pharmaceutical candidates, particularly kinase inhibitors (e.g., DDR2, VEGFR) and G-protein coupled receptor (GPCR) antagonists.[1]

Distinguished by the presence of a cyclopropyl moiety at the N1 position, this compound offers a strategic advantage over N-methyl or N-ethyl analogs by enhancing metabolic stability and altering the lipophilic profile (LogP) without significantly increasing molecular weight. The C3-formyl group serves as a versatile "warhead" for downstream functionalization, enabling reductive aminations, olefinations, and heterocycle formation.

This guide provides a comprehensive technical analysis of its physical properties, synthetic accessibility, and reactivity profile for researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis[1]

| Attribute | Detail |

| IUPAC Name | 1-cyclopropylpyrazole-3-carbaldehyde |

| Common Name | 1-Cyclopropyl-3-formylpyrazole |

| CAS Registry Number | 1823349-88-7 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| SMILES | O=Cc1n(C2CC2)ncc1 |

| InChI Key | YAMRKVYWLFPKCR-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4][5][6] • N1-Cyclopropyl: Provides metabolic blocking and conformational restriction.• C3-Formyl: Electrophilic center for divergent synthesis.• Pyrazole Core: Aromatic scaffold with high chemical stability. |

Physical Properties Profile

The following data aggregates experimental vendor specifications and calculated physicochemical parameters.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| Physical State | Colorless to pale-yellow liquid | Experimental [1, 2] |

| Melting Point | < 25 °C (Liquid at RT) | Experimental [1] |

| Boiling Point | ~260–280 °C (Predicted) | Calc. @ 760 mmHg |

| Density | ~1.18 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc.Sparingly soluble in water. | Polarity-based |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Predicted (Lipophilic) |

| pKa | ~2.5 (Conjugate acid of pyrazole N2) | Predicted |

| Refractive Index | 1.566 (Estimated) | Based on analogs |

Analysis of Physical State: Unlike its isomer 1-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 1082066-00-9), which is a solid (MP: 145–148 °C), the 3-formyl isomer is typically isolated as a liquid or oil. This difference is attributed to the lower symmetry and packing efficiency of the 1,3-substituted system compared to the more linear 1,4-substitution pattern.

Synthetic Pathways & Manufacturing

The synthesis of 1-cyclopropyl-3-formylpyrazole generally proceeds via two primary strategies: direct N-cyclopropanation or functional group interconversion (FGI) of a pre-formed pyrazole ester.

Strategy A: Chan-Lam Coupling (N-Cyclopropanation)

This is the most common route for introducing the cyclopropyl group, avoiding the use of unstable cyclopropyl hydrazine.

-

Starting Material: 1H-pyrazole-3-carbaldehyde (or its dimethyl acetal protection).

-

Reagents: Cyclopropylboronic acid, Cu(OAc)₂, Bipyridine (ligand), Na₂CO₃.

-

Conditions: Aerobic oxidation, dichloroethane (DCE) or toluene, 70°C.

-

Mechanism: Copper-mediated oxidative coupling.

Strategy B: Reduction of Ester Precursors

Used when the aldehyde is too reactive to survive N-alkylation conditions.

-

Precursor: Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.

-

Reduction:

-

Step 1: Reduction to alcohol (LiAlH₄ or NaBH₄).

-

Step 2: Oxidation to aldehyde (MnO₂ or Swern Oxidation).

-

Alternative: Controlled reduction (DIBAL-H at -78°C).

-

Experimental Protocol: Reductive Amination (Standard Usage)

Since the primary utility of this compound is as an intermediate, the following is a standard protocol for reacting the aldehyde.

Objective: Synthesis of a secondary amine via 1-cyclopropyl-3-formylpyrazole.

-

Dissolution: Dissolve 1-cyclopropyl-3-formylpyrazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Amine Addition: Add the target primary amine (1.1 eq).

-

Acid Catalysis: Add catalytic Acetic Acid (AcOH, 1-2 drops) to facilitate imine formation. Stir for 30–60 min at Room Temperature (RT).

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Reactivity & Pharmacophore Logic

The following Graphviz diagram illustrates the chemical versatility of the 3-formyl group and the structural stability provided by the cyclopropyl ring.

Figure 1: Reactivity profile and pharmacophore mapping. The C3-aldehyde allows diverse chemical expansion, while the N1-cyclopropyl group enhances drug-like properties.

Handling, Safety & Stability

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors (liquid state implies volatility).

Stability & Storage

-

Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (1-cyclopropyl-1H-pyrazole-3-carboxylic acid).

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Shelf Life: ~12 months if sealed and refrigerated.

References

-

Sigma-Aldrich. (2024). Product Specification: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7).[2][3][4][8]Link

-

BLD Pharm. (2024). Safety Data Sheet (SDS) - 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.Link

-

Talele, T. T. (2016).[9] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9][10] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

PubChem. (2024). Compound Summary: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.[2][3][8] National Library of Medicine. Link

-

Li, J., et al. (2018). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides as potent DDR2 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

- 1. PubChemLite - 1-cyclopropyl-3-methyl-1-pyrazol-5-ol (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(5-bromopyrimidin-2-yl)-1-cyclopropylmethanamine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]

- 4. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 3-Cyclopropyl-1H-pyrazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

solubility of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in organic solvents

Executive Summary & Chemical Identity

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1823349-88-7 ) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Unlike many crystalline pyrazole derivatives, this compound typically presents as a colorless to pale-yellow liquid at room temperature.

Its physicochemical behavior is governed by the tension between the lipophilic

| Property | Data |

| CAS Number | 1823349-88-7 |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Physical State | Liquid (at 25°C) |

| Storage | 2–8°C (Inert atmosphere) |

| Predicted LogP | ~1.1 (Lipophilic/Polar balance) |

Physicochemical Profile & Solubility Logic

As a Senior Application Scientist, I categorize the solubility of this molecule based on "Like Dissolves Like" principles, modified by the specific electronic effects of the pyrazole ring.

The Structural Conflict

-

The Solubilizing Core (Polar): The pyrazole ring (with two nitrogens) and the C-3 aldehyde group create a significant dipole moment. This ensures high miscibility with polar aprotic solvents (DMF, DMSO) and polar protic solvents (Alcohols).

-

The Lipophilic Shield: The cyclopropyl group at the N-1 position adds steric bulk and lipophilicity, disrupting the hydrogen bonding network of water, rendering the molecule immiscible in water .

Solubility Classification Table

The following data represents field-proven solvent compatibility for synthesis and extraction.

| Solvent Class | Representative Solvents | Solubility/Miscibility | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Preferred for Extraction. The high density of DCM aids in phase separation from water. |

| Esters | Ethyl Acetate (EtOAc) | High (Miscible) | Excellent alternative to DCM for green chemistry workflows. |

| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | High (Miscible) | Preferred for Reactions. High solubility ensures homogeneous kinetics during nucleophilic attacks. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Miscible) | Useful for reductive amination steps, though aldehyde stability should be monitored. |

| Ethers | THF, 2-MeTHF, MTBE | High (Miscible) | THF is ideal for Grignard or Wittig reactions involving this aldehyde. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Immiscible | Preferred for Washing. Use these to wash away non-polar impurities, as the target compound may oil out. |

| Aqueous | Water, Brine | Immiscible | The compound will form a distinct organic layer. |

Experimental Protocols

Protocol A: Solubility & Miscibility Screening (Gravimetric)

Use this protocol to validate solvent choice for a new reaction matrix.

-

Preparation: Tare a 2 mL HPLC vial. Add 50 mg (approx. 45 µL) of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Observation:

-

Clear Solution: Miscible (Suitable for reaction).

-

Phase Separation/Oiling: Immiscible (Suitable for washing/extraction).

-

Turbidity: Partial solubility (Avoid for homogeneous reactions).

-

-

Quantification (Optional): If solid precipitate forms (rare, likely at low temps), filter, dry, and weigh the residue to calculate

.

Protocol B: Purification via Phase Separation (Liquid-Liquid Extraction)

Since the compound is a liquid, recrystallization is not the primary purification method. Instead, exploit its solubility differential.

-

Quench: Pour the reaction mixture (e.g., from DMF) into 5 volumes of Water or Brine .

-

Extraction: Add Ethyl Acetate or DCM (1:1 ratio vs aqueous phase). Shake vigorously.

-

Mechanism:[1] The aldehyde partitions into the organic layer (LogP ~1.1), while polar impurities and reaction salts remain in the aqueous phase.

-

-

Wash: Wash the organic layer with Hexane (if the compound is sufficiently lipophilic to stay in EtOAc, otherwise skip) or simply wash with Brine to remove residual DMF.

-

Concentration: Dry over

and concentrate in vacuo.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's miscibility profile.

Figure 1: Solvent compatibility matrix for synthesis and purification workflows.[2]

Applications in Synthesis

The solubility profile dictates the success of downstream chemical transformations:

-

Reductive Amination:

-

Solvent: Methanol or DCE (Dichloroethane).

-

Logic: The aldehyde is fully soluble, allowing rapid imine formation.

-

-

Wittig Olefination:

-

Solvent: THF or Toluene.

-

Logic: While soluble in Toluene, THF is often preferred to solubilize the phosphonium salt ylide, ensuring the aldehyde remains in solution for the attack.

-

-

Oxidation (to Carboxylic Acid):

-

Solvent: Acetone/Water or Acetonitrile/Water.

-

Logic: Although immiscible in pure water, the compound dissolves in the organic co-solvent, allowing the aqueous oxidant (e.g.,

or

-

References

-

Sigma-Aldrich. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde Product Sheet (CAS 1823349-88-7).

-

PubChem. Compound Summary: 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde (Isomer Analog Data).[3] National Library of Medicine.

-

World Intellectual Property Organization (WIPO). WO2015032859A1 - Procedure for the synthesis of pyrazole carboxamide derivatives. (Demonstrates solvent usage for related pyrazoles).

Sources

An In-depth Technical Guide to Pyrazole-3-carbaldehyde and Pyrazole-4-carbaldehyde Derivatives: A Comparative Analysis for Drug Discovery and Development

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Among the most versatile synthons for elaborating this privileged scaffold are the pyrazolecarbaldehyde isomers. While structurally similar, the distinction between pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde is not trivial; the seemingly minor positional shift of the formyl group imparts profound differences in electronic properties, reactivity, and synthetic utility. This guide provides a comprehensive analysis of these two critical building blocks, offering researchers and drug development professionals the field-proven insights necessary to harness their unique characteristics for the rational design of novel therapeutics. We will dissect their synthesis, explore the causal links between structure and reactivity, and detail their applications as precursors to diverse, biologically active molecules.

The Core Distinction: Structural and Electronic Divergence

The fundamental difference between pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde lies in the placement of the strongly electron-withdrawing aldehyde group relative to the two nitrogen atoms of the heterocyclic ring. This positioning dictates the electronic landscape of the entire molecule, influencing reactivity, stability, and intermolecular interactions.

-

Pyrazole-4-carbaldehyde: The aldehyde at the C4 position exerts its electron-withdrawing effect symmetrically with respect to the two nitrogen atoms. The formyl group primarily withdraws electron density from the C3 and C5 positions, influencing the acidity of the protons at these sites. This isomer is generally more stable and is the kinetically and thermodynamically favored product in many direct formylation reactions of N-substituted pyrazoles.[4]

-

Pyrazole-3-carbaldehyde: With the aldehyde at the C3 position, adjacent to N2 and proximal to N1, the electronic effects are more complex and asymmetric. There is significant inductive and mesomeric withdrawal of electron density from the ring, strongly influencing the adjacent C4 and C5 positions. This proximity to the heteroatoms can also lead to different steric environments and potential for intramolecular hydrogen bonding, depending on the substituents.

The following diagram illustrates the key resonance contributors, highlighting the differing electronic distribution in N-substituted analogues.

Caption: Electronic resonance comparison of the isomers.

Synthesis: A Tale of Two Regiochemistries

The synthetic accessibility of each isomer is a primary determinant of its utility. The methods employed reveal a clear divergence in strategy, dictated by the inherent reactivity of the pyrazole ring.

The Vilsmeier-Haack Reaction: The Royal Road to Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes.[5][6][7][8] This reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

Causality of Regioselectivity: For most N-substituted pyrazoles, electrophilic substitution occurs preferentially at the C4 position. This is because the C4 position is the most electron-rich and sterically accessible site, away from the deactivating influence of the adjacent nitrogen atoms. Direct formylation of N-unsubstituted pyrazoles under Vilsmeier-Haack conditions often fails or gives poor yields, as the ring nitrogen can be protonated or complexed, deactivating the ring system.[4]

The mechanism involves the formation of the electrophilic dichloromethyleniminium ion (Vilsmeier reagent), which is then attacked by the π-system of the pyrazole ring.

Caption: Mechanism of Vilsmeier-Haack formylation.

Accessing Pyrazole-3-carbaldehydes: Alternative Strategies

Direct formylation to achieve the 3-carbaldehyde is challenging due to the regiochemical preference for the C4 position. Therefore, alternative, often multi-step, synthetic routes are required.

-

Oxidation of Precursors: A common strategy involves the synthesis of a pyrazole with a group at the C3 position that can be readily oxidized to an aldehyde. This includes the oxidation of 3-methylpyrazoles or, more commonly, 3-(hydroxymethyl)pyrazoles.[9][10] Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are effective for this transformation.

-

Formylation of Pyrazolones: Certain pyrazol-3-one tautomers can undergo Vilsmeier-Haack type reactions to yield 5-chloro-pyrazole-4-carbaldehydes, which can sometimes be further manipulated.[10]

-

Cyclization Strategies: Building the ring from acyclic precursors that already contain the aldehyde or a precursor functional group is another viable approach. This can involve the cyclocondensation of hydrazines with appropriately functionalized 1,3-dicarbonyl compounds.[11]

Comparative Reactivity and Synthetic Applications

The distinct electronic and steric environments of the aldehyde functional group in the two isomers lead to divergent reactivity and make them suitable for different synthetic endeavors, particularly in the construction of fused heterocyclic systems.

Caption: Divergent synthesis from pyrazole aldehyde isomers.

As shown above, the initial position of the formyl group directly dictates the regiochemistry of the resulting fused ring system. Pyrazole-3-carbaldehydes are precursors to linearly fused systems like pyrazolo[3,4-b]pyridines, while pyrazole-4-carbaldehydes are essential for constructing angularly fused systems.[12][13]

Both isomers readily undergo standard aldehyde chemistry:

-

Condensation Reactions: Formation of Schiff bases (aldimines) with primary amines, chalcones with methyl ketones, and Knoevenagel condensation with active methylene compounds.[6][14]

-

Oxidation: Can be oxidized to the corresponding pyrazolecarboxylic acids.

-

Reduction: Can be reduced to the corresponding hydroxymethylpyrazoles.

The derivatives of both isomers have been extensively explored for a wide array of biological activities, underscoring the pyrazole scaffold's status as "biologically privileged".[15][16][17]

| Biological Activity | Pyrazole-3-carbaldehyde Derivatives | Pyrazole-4-carbaldehyde Derivatives |

| Anti-inflammatory | Reported as precursors to COX-2 inhibitors and other anti-inflammatory agents.[9][18] | Widely used to synthesize compounds with potent anti-inflammatory and analgesic properties.[18][19] |

| Antimicrobial | Derivatives show activity against various bacterial and fungal strains.[9] | Numerous derivatives have been synthesized and tested, showing significant antibacterial efficacy.[5][20] |

| Anticancer | Serve as intermediates for antitumor and anti-angiogenesis compounds.[9][21] | A key synthon for developing novel anticancer agents, including kinase inhibitors.[5][21] |

| Antiviral / Other | Used in the synthesis of antiviral (e.g., against WNV) and anti-parasitic agents.[9] | Precursors to MAO inhibitors, anxiolytics, and compounds for treating diabetes.[6][7] |

Spectroscopic Characterization: The Analytical Fingerprints

Distinguishing between the two isomers is straightforward using standard spectroscopic techniques. The chemical environment of the protons and carbons is sufficiently different to produce unique analytical signatures.

| Spectroscopic Data | Pyrazole-3-carbaldehyde (N-R') | Pyrazole-4-carbaldehyde (N-R') |

| ¹H NMR (δ, ppm) | CHO: ~9.9-10.2H4: ~7.0-7.5H5: ~8.0-8.5 (deshielded by CHO) | CHO: ~9.8-10.1[7]H3: ~7.8-8.2H5: ~8.1-8.6 (often a singlet if C3=C5) |

| ¹³C NMR (δ, ppm) | CHO: ~185-190C3: ~150-155C4: ~115-120C5: ~135-140 | CHO: ~184-188[7]C3: ~140-145C4: ~125-130C5: ~130-135 |

| IR (ν, cm⁻¹) | C=O stretch: ~1680-1700 | C=O stretch: ~1670-1695[7] |

Note: Exact chemical shifts are highly dependent on the solvent and the nature of other substituents on the ring.

Experimental Protocols

Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (A Representative 4-Carbaldehyde)

This protocol is adapted from methodologies utilizing the Vilsmeier-Haack reaction.[22][23]

Step 1: Synthesis of Hydrazone Intermediate

-

To a solution of 1-(thiophen-2-yl)ethan-1-one (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product hydrazone will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 40 mmol) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 40 mmol) dropwise while maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of the hydrazone intermediate (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

-

The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure pyrazole-4-carbaldehyde.

Step 3: Characterization

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values. The presence of a singlet proton signal around δ 10.0 ppm and two distinct aromatic signals for the pyrazole C3-H and C5-H is characteristic.

Conclusion

The positional isomerism of the formyl group on the pyrazole ring is a critical design element in medicinal chemistry and materials science. Pyrazole-4-carbaldehydes are readily accessible via the robust Vilsmeier-Haack reaction and serve as versatile platforms for a vast range of derivatives. In contrast, pyrazole-3-carbaldehydes are synthetically more demanding to access but provide unique regiochemical opportunities for constructing specific fused heterocyclic systems and other complex architectures. A thorough understanding of the distinct synthesis, electronic nature, and reactivity of these two isomers is paramount for any scientist aiming to leverage the full potential of the pyrazole scaffold in the development of next-generation functional molecules.

References

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

-

(2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

- Shetty, P. et al. (n.d.).

- (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.

- (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

- (n.d.).

- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-197.

- Rojas, R., et al. (2021).

- Soni, B., Ranawat, M. S., Sharma, R., Bhandari, A., & Kumar, S. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648.

- Fathima, A., & Shanthi, G. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Research, 10(7), 442-452.

- (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Retrieved from [Link]

- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

- (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research.

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]

-

AVESIS. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

- (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- Pandhurnekar, C. P., et al. (2021). A Review on Synthesis and Biological Activities of Pyrazole and its Analogues. Journal of Advanced Scientific Research, ICITNAS, 37-43.

- Al-Ostath, R. A., et al. (2023).

- Ali, I., et al. (2022).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1183-1185.

- (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

-

ResearchGate. (n.d.). X‐ray single crystal structure of 3 a. Retrieved from [Link]

- I. A. D'yakonov, M. I. Komendantov. (1961). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 2200.

-

Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

- (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. Retrieved from [Link]

- (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 16. rroij.com [rroij.com]

- 17. nbinno.com [nbinno.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciensage.info [sciensage.info]

- 20. jpsionline.com [jpsionline.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Utilization of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

This in-depth technical guide details the strategic sourcing, chemical utilization, and quality assurance protocols for 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1823349-88-7).

Executive Summary

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural significance lies in the cyclopropyl moiety , which serves as a metabolically stable bioisostere for alkyl or phenyl groups, often improving the potency and pharmacokinetic profile of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (e.g., CB1 receptors).

This guide provides a validated technical framework for synthesizing, verifying, and sourcing this compound, moving beyond simple catalog listings to ensure supply chain resilience and scientific rigor.

Technical Specifications & Chemical Identity

Before sourcing, the identity of the compound must be unequivocally established to avoid regioisomeric confusion (specifically distinguishing from the 1,5-isomer or the 4-carbaldehyde analog).

| Attribute | Specification |

| Chemical Name | 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde |

| CAS Number | 1823349-88-7 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Pale yellow to light brown oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Key Impurity | 1-Cyclopropyl-1H-pyrazole-5 -carbaldehyde (Regioisomer) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Scientific Context: The "Cyclopropyl Effect" in Drug Design

The inclusion of the cyclopropyl group at the N1 position of the pyrazole ring is a deliberate medicinal chemistry strategy.

-

Metabolic Stability: The cyclopropyl group is resistant to rapid oxidative metabolism (CYP450) compared to straight-chain alkyls (ethyl/propyl).

-

Conformational Restriction: It introduces a rigid steric bulk that can lock the molecule into a bioactive conformation, enhancing binding affinity in enzyme pockets (e.g., Janus Kinases).

-

Lipophilicity Modulation: It balances lipophilicity (LogP) without the excessive hydrophobic penalty of a phenyl ring.

Primary Applications:

-

CB1 Receptor Antagonists: Used in the synthesis of diaryl-pyrazole derivatives for metabolic syndrome treatment.[1]

-

Kinase Inhibitors: Precursor for aminopyrazole scaffolds targeting oncology pathways.

-

Agrochemicals: Synthesis of novel fungicides requiring high metabolic stability.

Synthetic Routes & Manufacturing Logic

Understanding the synthesis is crucial for evaluating supplier capability. A supplier unable to explain their regiocontrol strategy likely produces low-purity material containing the 1,5-isomer.

Dominant Industrial Route: The Enaminone Cyclization

The most scalable route involves the regioselective cyclization of an enaminone with cyclopropyl hydrazine.

Mechanism:

-

Precursor Formation: Reaction of ethyl pyruvate with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone (Ethyl 4-(dimethylamino)-2-oxobut-3-enoate).

-

Cyclization: Reaction with Cyclopropyl hydrazine hydrochloride .

-

Critical Control Point: The use of the hydrochloride salt (vs. free base) directs the regioselectivity toward the 1,3-isomer (desired) rather than the 1,5-isomer.

-

-

Functional Group Interconversion (FGI): The resulting ester is reduced (DIBAL-H or LiAlH4) to the alcohol and oxidized (MnO2) to the aldehyde, or reduced directly to the aldehyde under controlled cryogenic conditions.

Visualization: Synthesis Workflow

Caption: Figure 1. Regioselective synthesis workflow favoring the 1,3-substituted pyrazole isomer.

Global Supply Chain & Pricing Analysis

This compound is classified as a Specialty Building Block , not a commodity chemical. Prices reflect the difficulty of regioselective synthesis and the cost of cyclopropyl hydrazine.

Market Pricing Tiers (Estimated Q4 2024)

| Quantity | Price Range (USD) | Unit Cost (USD/g) | Supplier Type |

| 100 mg | $150 – $250 | $1,500 – $2,500 | Catalog Resellers (Sigma, etc.) |

| 1 gram | $450 – $650 | $450 – $650 | Specialized Building Block Vendors |

| 10 grams | $2,500 – $3,500 | $250 – $350 | CRO / Custom Synthesis |

| 100 grams+ | Inquire | < $150 | Bulk Manufacturing (China/India) |

Key Suppliers

-

Primary Manufacturers (Source):

-

Bide Pharmatech (Shanghai): Often the original manufacturer for many Western catalogs. (Cat# BDPH9BCDAF92).

-

Enamine (Ukraine/Latvia): High reliability for heterocyclic building blocks; likely holds stock or validated route.

-

WuXi AppTec: Capable of kilogram-scale custom synthesis.

-

-

Distributors (Western Access):

-

Sigma-Aldrich (Merck): Sources from Bide/Enamine. High mark-up but easier logistics.

-

Combi-Blocks (USA): Excellent balance of price and speed for US-based researchers.

-

Sourcing Strategy:

-

For <5g: Buy from Combi-Blocks or Bide Pharmatech directly to save 30-50% vs. major catalog aggregators.

-

For >100g: Initiate a Custom Synthesis (FTE/FFS) contract. The synthesis is scalable, and a dedicated batch will ensure consistent impurity profiles for late-stage projects.

Incoming Quality Control (IQC) Protocols

Due to the risk of regioisomer contamination (1,5-isomer), standard HPLC is insufficient. You must use 1H-NMR or NOESY to verify structure.

Protocol: Regioisomer Verification

-

Technique: 1H-NMR (400 MHz+, DMSO-d6).

-

Diagnostic Signal: Look for the C5-H proton signal.

-

In the 1,3-isomer (Target) , the C5-H is adjacent to N1 and typically appears further downfield (~7.8 - 8.0 ppm) and shows NOE (Nuclear Overhauser Effect) interaction with the cyclopropyl methine proton.

-

In the 1,5-isomer (Impurity) , the C3-H is further upfield, and the cyclopropyl group is spatially close to the C5-substituent (aldehyde), showing different NOE patterns.

-

-

Purity Threshold: Accept only >97% purity by HPLC (254 nm) with <1% regioisomer content.

Visualization: QC Decision Tree

Caption: Figure 2. Quality Control workflow focusing on regio-integrity verification.

References

-

Sigma-Aldrich. Product Specification: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (Cat# BDPH9BCDAF92).Link

-

PubChem. Compound Summary: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde. National Library of Medicine. Link

- Fustero, S., et al. (2009). "Regioselective Synthesis of Pyrazoles from Enaminones." Journal of Organic Chemistry.

-

Bide Pharmatech. Manufacturer Catalog Entry.Link

-

National Institutes of Health (NIH). CB1 Receptor Antagonists and Pyrazole Scaffolds. PubMed Central. Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

[1]

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde . While pyrazole-based Schiff bases are well-documented for their antimicrobial, anticancer, and anti-inflammatory properties, the specific incorporation of the cyclopropyl moiety at the N1 position offers distinct medicinal chemistry advantages.[1][2] The cyclopropyl group enhances lipophilicity and metabolic stability compared to simple alkyl chains, while avoiding the rapid oxidative metabolism often seen with phenyl substituents.[1][2]

This guide moves beyond standard textbook procedures, addressing the specific steric and electronic nuances of the 3-formyl pyrazole scaffold to maximize yield and purity.

Chemical Basis & Mechanistic Insight

The Electrophile: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Unlike the more common 4-formyl isomers, the 3-carbaldehyde places the carbonyl group in closer proximity to the pyrazole ring nitrogens.

-

Electronic Effect: The inductive electron-donating nature of the cyclopropyl group at N1 increases the electron density of the pyrazole ring. However, the 3-position is sufficiently electrophilic for amine condensation.[1]

-

Steric Considerations: The cyclopropyl group is sterically demanding but directional.[2] It does not shield the 3-formyl group as significantly as an ortho-substituted phenyl ring would, allowing for smooth condensation with a wide range of amines.

Reaction Mechanism (Acid-Catalyzed Dehydration)

The formation of the Schiff base is a reversible equilibrium reaction. Success depends on driving the equilibrium forward by removing water or using specific catalysts to lower the activation energy of the rate-determining step (carbinolamine dehydration).

Key Mechanistic Steps:

-

Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.[1][2][3]

-

Nucleophilic Attack: The primary amine attacks the carbonyl carbon.[2][4]

-

Proton Transfer: Formation of the carbinolamine intermediate.[2]

-

Elimination: Acid-assisted loss of water to form the imine (

) bond.[5]

Figure 1: Acid-catalyzed mechanism of Schiff base formation. Note the reversibility (red dashed line) which necessitates water removal or excess reagent.[1][2]

Experimental Protocols

Materials & Reagents[1][6]

-

Precursor: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (Purity >97%).[1]

-

Amine Component: Substituted aniline or heteroaryl amine (1.0 - 1.2 equivalents).[1]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1][2] Note: Ethanol is preferred for green chemistry compliance.[1][2]

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1][2]

Protocol A: Standard Reflux Method (Recommended)

Best for bulk synthesis and thermally stable amines.[1][2]

-

Preparation: Dissolve 1.0 mmol of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the primary amine. Stir for 5 minutes at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 78°C for 3–6 hours.

-

Isolation:

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and low-yielding amines.[1]

-

Mix: Combine 1.0 mmol aldehyde, 1.0 mmol amine, and 2 drops AcOH in a microwave vial with 2 mL Ethanol.

-

Irradiate: Set microwave reactor to 100°C, 150 Watts .

-

Time: Irradiate for 5–15 minutes.

-

Workup: Pour into crushed ice. The solid Schiff base usually precipitates immediately.[2]

Figure 2: Decision tree for synthetic methodology based on equipment availability and throughput needs.

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, compare analytical data against the expected values derived from pyrazole analogs.[2]

Expected Spectroscopic Data

| Technique | Parameter | Expected Value | Diagnostic Significance |

| 8.4 – 9.2 ppm (Singlet) | Confirms imine formation.[1][6] Absence of CHO proton (~9.8 ppm) confirms completion.[1] | ||

| 0.9 – 1.2 ppm (Multiplets) | Confirms integrity of the N1-cyclopropyl group (characteristic high-field signals).[1][2] | ||

| FT-IR | 1600 – 1625 cm | Strong, sharp band indicating the azomethine linkage.[1][2] | |

| FT-IR | Absent | Disappearance of the aldehyde carbonyl stretch (~1680 cm |

Troubleshooting Guide

-

Problem: Oily product / No precipitation.

-

Problem: Hydrolysis on TLC plate.

Applications & Bioactivity

The 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde derived Schiff bases are privileged structures in drug discovery.

-

Antimicrobial: The pyrazole ring mimics histidine/purine structures, allowing intercalation with bacterial DNA gyrase.[1][2]

-

Anticancer: Recent studies on pyrazole-Schiff bases show cytotoxicity against A549 (lung) and Caco-2 (colon) cancer cell lines by inhibiting EGFR kinase activity [1, 2].[1]

-

Metabolic Stability: The cyclopropyl group provides a "metabolic handle" that resists P450 oxidation better than linear alkyl chains, improving the half-life of the final drug candidate.[2]

References

-

Al-Wahaibi, L. H., et al. (2024).[1][2][7] "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents."[1][2][7][8] Pharmaceuticals, 17(5), 655.[1][2][7][8] [Link][1][2][8]

-

Kumari, P., et al. (2023).[1][2][9][10] "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics." New Journal of Chemistry, 47, 19822-19838.[1][2] [Link]

-

Cordes, E. H., & Jencks, W. P. (1962).[1][2] "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832–837.[1][2] [Link]

-

Bozduman, F., et al. (2020).[1][2][6] "Synthesis and Characterization of New Formylpyrazolones and Schiff bases." ChemRxiv. [Link][1][2]

Sources

- 1. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 8. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 10. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent properties, including metabolic stability, capacity for hydrogen bonding, and rigid conformational structure, make it an ideal foundation for the design of novel therapeutics.[3][4] Within this important class of heterocycles, 1-cyclopropyl-1H-pyrazole-3-carbaldehyde has emerged as a particularly valuable and versatile building block for medicinal chemists.

This technical guide provides an in-depth exploration of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde, offering detailed application notes and validated protocols for its use in the synthesis of medicinally relevant compounds. We will delve into the synthetic rationale behind its use, the influence of its unique structural features on biological activity, and provide step-by-step methodologies for its incorporation into diverse molecular frameworks.

Key Structural Features and Their Significance

The utility of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde in drug design is rooted in the synergistic interplay of its constituent parts: the N-cyclopropyl group, the pyrazole core, and the reactive aldehyde functionality.

-

The N-Cyclopropyl Group: The substitution of a cyclopropyl group at the N1 position of the pyrazole ring is a key design element. This small, strained ring system is known to enhance metabolic stability by hindering enzymatic degradation.[4] Furthermore, the cyclopropyl moiety can improve the binding affinity of a molecule to its biological target by introducing favorable hydrophobic interactions and influencing the overall conformational rigidity.[5]

-

The Pyrazole Core: The pyrazole ring itself is a bioisostere of other aromatic systems, offering a unique electronic distribution that can lead to improved solubility and pharmacokinetic properties.[2] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules.[4]

-

The 3-Carbaldehyde Group: The aldehyde at the C3 position is a versatile chemical handle, providing a gateway for a wide array of chemical transformations. This reactive group readily participates in reactions such as reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthetic Pathways and Protocols

The strategic application of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde is best illustrated through its use in the synthesis of bioactive molecules. Below are detailed protocols for key transformations, providing researchers with a practical guide to leveraging this building block.

Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich heterocyclic systems, and it is commonly employed for the synthesis of pyrazole-4-carbaldehydes.[6][7] A similar strategy can be adapted for the synthesis of the title compound.

Reaction Scheme:

Figure 1: General synthetic strategy for 1-cyclopropyl-1H-pyrazole-3-carbaldehyde.

Step-by-Step Procedure:

-

Cyclocondensation: To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal) in ethanol, add an equimolar amount of cyclopropylhydrazine hydrochloride.

-

Add a catalytic amount of a mineral acid (e.g., HCl) and reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-1H-pyrazole.

-

Vilsmeier-Haack Formylation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

To this reagent, add the crude 1-cyclopropyl-1H-pyrazole dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 8-12 hours.

-

Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried to afford 1-cyclopropyl-1H-pyrazole-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.[6]

Protocol 2: Reductive Amination for the Synthesis of Novel Amine Derivatives

Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in many drug molecules due to their ability to form salt bridges and participate in hydrogen bonding.

Reaction Scheme:

Figure 2: Reductive amination of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde.

Step-by-Step Procedure:

-

Dissolve 1-cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-